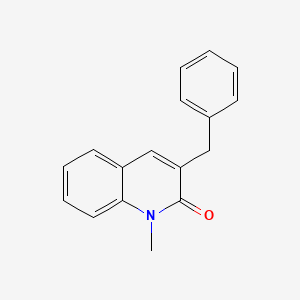
1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is an organic compound that features a selenophene ring substituted at the 2 and 4 positions with ethanone groups. Selenophene is a selenium analog of furan and thiophene, containing a five-membered ring with four carbon atoms and one selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophene involves the reaction of selenium with acetylene at high temperatures (around 300°C), yielding selenophene with moderate efficiency . Subsequent functionalization of the selenophene ring can be achieved through electrophilic substitution reactions, which are facilitated by the aromatic nature of the ring .
Industrial Production Methods
Industrial production methods for 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to maintain high temperatures and control reaction conditions more precisely. Additionally, the use of catalysts and optimized reaction conditions would be essential to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can target the ethanone groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, with electrophiles attacking the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring yields selenophene 1,1-dioxide, while reduction of the ethanone groups can produce corresponding alcohols.
Aplicaciones Científicas De Investigación
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and light-emitting devices.
Mecanismo De Acción
The mechanism of action of 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing oxidative stress and cellular signaling pathways . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A sulfur analog of selenophene, containing a five-membered ring with four carbon atoms and one sulfur atom.
Tellurophene: A tellurium analog of selenophene, containing a five-membered ring with four carbon atoms and one tellurium atom.
Uniqueness
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.
Propiedades
Número CAS |
113495-22-0 |
|---|---|
Fórmula molecular |
C8H8O2Se |
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
1-(4-acetylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2Se/c1-5(9)7-3-8(6(2)10)11-4-7/h3-4H,1-2H3 |
Clave InChI |
BPHHVRLZCZHWAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C[Se]1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

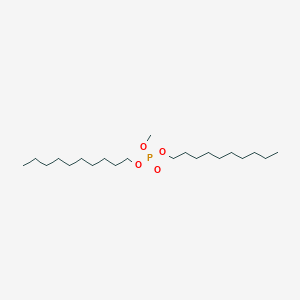
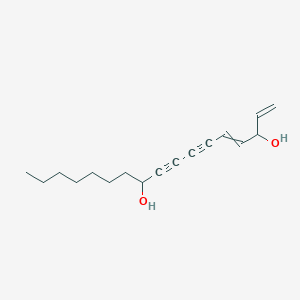

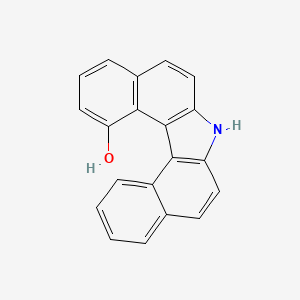
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

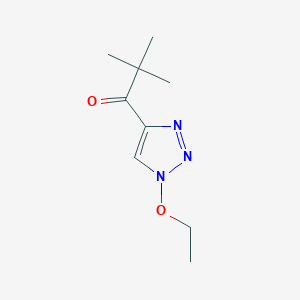
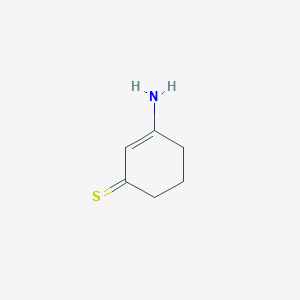

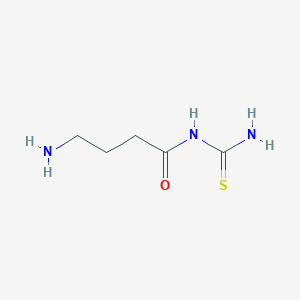
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
